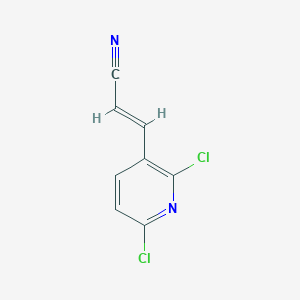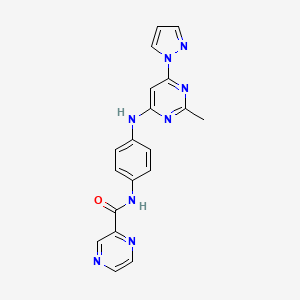
N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C19H16N8O and its molecular weight is 372.392. The purity is usually 95%.
BenchChem offers high-quality N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)pyrazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)pyrazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- A study by Hassan et al. (2014) detailed the synthesis of related compounds, focusing on 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, and their subsequent conversion into pyrazolo[1,5-a]pyrimidine derivatives. These compounds were characterized using elemental analysis and spectral data, including IR, MS, 1H-NMR, and 13C-NMR (Hassan et al., 2014).
Cytotoxicity and Anticancer Activity
- Research conducted by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, assessing their cytotoxicity and 5-lipoxygenase inhibition activities, and discussing the structure-activity relationship (SAR) (Rahmouni et al., 2016).
- A study by Abdellatif et al. (2014) investigated new Pyrazolo[3,4-d]pyrimidin-4-one derivatives for their anticancer activity, particularly on the MCF-7 human breast adenocarcinoma cell line, identifying compounds with potent inhibitory activity (Abdellatif et al., 2014).
Antiviral and Antibacterial Properties
- A study by El-All et al. (2016) synthesized new SARS-CoV 3C-Like Protease Inhibitors derived from Thieno[2,3-d]-pyrimidine Derivatives, demonstrating potent activity against influenza A neuraminidase virus (H3N2) (El-All et al., 2016).
- Research by Riyadh (2011) on N-arylpyrazole-containing enaminones revealed that these compounds, upon further synthesis, showed inhibitory effects against human breast and liver carcinoma cell lines, as well as antimicrobial activities (Riyadh, 2011).
Utility in Heterocyclic Synthesis
- Fadda et al. (2012) explored the utility of enaminonitriles in heterocyclic synthesis, creating new pyrazole, pyridine, and pyrimidine derivatives and characterizing them using various analytical and spectroscopic methods (Fadda et al., 2012).
Miscellaneous Applications
- A study by Azab et al. (2013) focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, which showed high antibacterial activity (Azab et al., 2013).
- Research by Miyashita et al. (1990) described the synthesis of pyrazolo[3,4-d]pyrimidines, some of which showed diuretic and cardiac activity, while others inhibited tumor growth (Miyashita et al., 1990).
properties
IUPAC Name |
N-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N8O/c1-13-23-17(11-18(24-13)27-10-2-7-22-27)25-14-3-5-15(6-4-14)26-19(28)16-12-20-8-9-21-16/h2-12H,1H3,(H,26,28)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFGHYDOJJWNAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)NC3=CC=C(C=C3)NC(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)pyrazine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


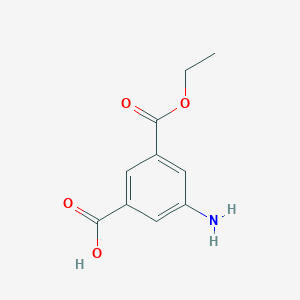
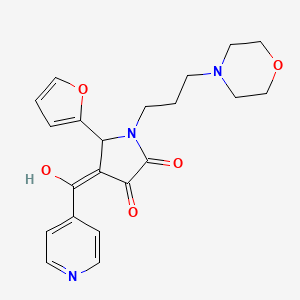
![2-[3-(1H-1,2,4-triazol-1-yl)propanamido]propanoic acid](/img/structure/B2679847.png)
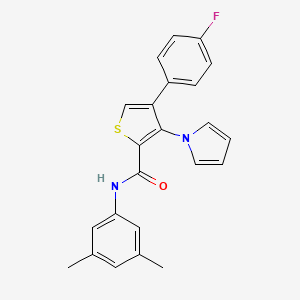
![1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2679854.png)
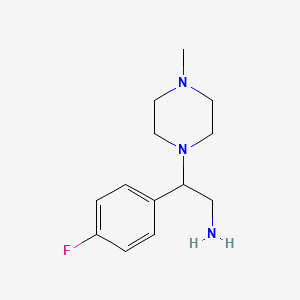
![2-Methyl-4-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2679857.png)
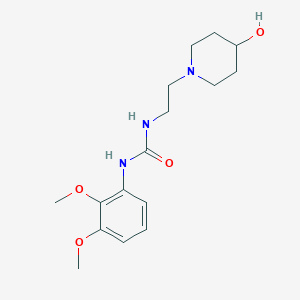
![[(E)-2-diethoxyphosphoryl-2-fluoroethenyl]benzene](/img/structure/B2679860.png)
![N-[2-(2-Cyanoethylsulfanyl)phenyl]-2-methylsulfanylpyridine-4-carboxamide](/img/structure/B2679863.png)
![(1-((3,5-dimethylisoxazol-4-yl)methyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2679864.png)
![{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-cyclohexylcarbamate](/img/structure/B2679865.png)
